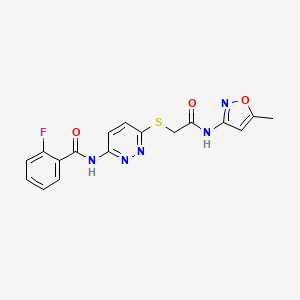
2-fluoro-N-(6-((2-((5-methylisoxazol-3-yl)amino)-2-oxoethyl)thio)pyridazin-3-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-fluoro-N-(6-((2-((5-methylisoxazol-3-yl)amino)-2-oxoethyl)thio)pyridazin-3-yl)benzamide is a useful research compound. Its molecular formula is C17H14FN5O3S and its molecular weight is 387.39. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
2-fluoro-N-(6-((2-((5-methylisoxazol-3-yl)amino)-2-oxoethyl)thio)pyridazin-3-yl)benzamide is a complex organic compound with potential therapeutic applications. Its structure includes a benzamide moiety, a pyridazine ring, and an isoxazole group, which are associated with various biological activities. This article discusses the biological activity of this compound, focusing on its potential as a kinase inhibitor, antimicrobial agent, and its implications in cancer therapy.
Molecular Structure and Characteristics
The molecular formula of this compound is C17H14FN5O3S, with a molecular weight of approximately 387.39 g/mol. The presence of fluorine, nitrogen heterocycles, and sulfur in its structure suggests diverse reactivity and biological interactions.
1. Kinase Inhibition Potential
The benzamide group in the compound is a recognized pharmacophore for kinase inhibitors. Kinases play critical roles in cell signaling pathways related to cell growth and proliferation. Preliminary studies suggest that this compound may exhibit inhibitory activity against specific kinases involved in cancer progression and inflammatory diseases. Further research is required to elucidate its selectivity and potency against particular kinase targets.
2. Antimicrobial Properties
The structural components of this compound, particularly the pyridazinyl and isoxazolyl moieties, are often found in bioactive compounds with antimicrobial properties. Investigations into the antibacterial, antifungal, and antiviral activities of similar compounds suggest that this compound could possess significant antimicrobial effects. The exploration of its efficacy against various pathogens could lead to the development of new antimicrobial agents.
3. Cancer Therapeutics
Given the structural similarities to other known anticancer agents, this compound may serve as a lead compound for cancer treatment. Research on related compounds has shown promising results in inhibiting tumor growth through mechanisms involving apoptosis induction and modulation of cell signaling pathways .
Table 1: Summary of Biological Activities
Properties
IUPAC Name |
2-fluoro-N-[6-[2-[(5-methyl-1,2-oxazol-3-yl)amino]-2-oxoethyl]sulfanylpyridazin-3-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14FN5O3S/c1-10-8-14(23-26-10)19-15(24)9-27-16-7-6-13(21-22-16)20-17(25)11-4-2-3-5-12(11)18/h2-8H,9H2,1H3,(H,19,23,24)(H,20,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOFOHVOAEKGEJN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)CSC2=NN=C(C=C2)NC(=O)C3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14FN5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














